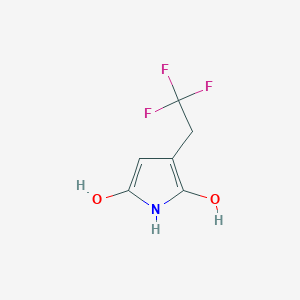

3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol

Description

Properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)-1H-pyrrole-2,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO2/c7-6(8,9)2-3-1-4(11)10-5(3)12/h1,10-12H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXOHJDHLIGXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1CC(F)(F)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct trifluoroethylation of pyrrole derivatives using reagents such as 2,2,2-trifluoroethyl (mesityl)-iodonium triflate under mild conditions . This reaction is highly selective and efficient, providing a straightforward route to the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to modify the pyrrole ring or the trifluoroethyl group.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the trifluoroethyl group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl derivatives, while substitution reactions can introduce various functional groups to the trifluoroethyl moiety.

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

Mechanism of Action

The mechanism by which 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluorinated Substituents

Compound A : 2,5-Dimethyl-3-(2-N-substituted-1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole

- Molecular Formula: Not explicitly stated, but substituents include a trifluoromethoxy (-OCF3) group and methyl groups at positions 2 and 5 of the pyrrole ring.

- Synthesis: Prepared via reaction of 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone with heterocyclic compounds in DMF at 75–80°C .

- Key Differences :

- The trifluoromethoxy group in Compound A replaces the trifluoroethyl group in the target compound, altering electronic and steric properties.

- Methyl substituents at positions 2 and 5 reduce hydrogen-bonding capacity compared to the diol groups in 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol.

Compound B : 3-(2,2,2-Trifluoroacetyl)-1H-pyrrole Derivatives

- Example: 3-(2H-1,3-Benzodioxol-5-yl)-3-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid (CAS: 866040-41-7) .

- Key Differences: The trifluoroacetyl (-COCF3) group in Compound B introduces a ketone functionality, increasing electrophilicity compared to the trifluoroethyl group. The benzodioxol and propanoic acid moieties in Compound B confer distinct pharmacological or material science applications, unlike the simpler diol structure of the target compound.

Pyrrole Derivatives with Heteroatom Substituents

Compound C : (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

Functional Group Impact on Physicochemical Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Hydrogen-Bonding Capacity | High (two -OH groups) | Low (methyl substituents) | Moderate (trifluoroacetyl group) |

| Electron-Withdrawing Effect | Moderate (trifluoroethyl) | High (trifluoromethoxy) | Very high (trifluoroacetyl) |

| Solubility | Likely polar due to diol groups | Less polar (methyl/aryl groups) | Variable (depends on substituents) |

Research Implications

- Synthetic Chemistry : The trifluoroethyl group in this compound offers a balance of electronic effects and stability, making it a candidate for further functionalization .

- Pharmaceutical Potential: Unlike carboxamide derivatives (e.g., Compound C), the diol structure may favor interactions with hydroxyl-dependent enzymes or receptors .

- Material Science : The diol’s hydrogen-bonding network could enable applications in crystal engineering or polymer design, contrasting with aryl-substituted analogues (Compound A) .

Biological Activity

The compound 3-(2,2,2-trifluoroethyl)-1H-pyrrole-2,5-diol is a member of the pyrrole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from recent studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes. Recent advancements have focused on optimizing yields and enantioselectivity in the synthesis of pyrrole derivatives. For instance, methods involving trifluoromethylation have shown promising results in enhancing the biological profile of pyrrole compounds .

Anticancer Properties

Recent studies have evaluated the anticancer potential of various pyrrole derivatives, including those with trifluoroethyl substituents. Notably:

- Cytotoxicity Assays : Compounds related to this compound were screened against the NCI 60 cancer cell lines. Results indicated significant antiproliferative activity against renal cancer cell lines (UO-31) and leukemia cell lines (HL-60 and RPMI-8226), with growth inhibition percentages reaching up to 92% at a concentration of 10 μM .

- GI50 Values : The GI50 values for certain derivatives were reported as low as 0.27 μM against colon cancer cell lines (KM-12), suggesting strong potential for further development as anticancer agents .

The mechanism by which these compounds exert their anticancer effects is believed to involve:

- Inhibition of Key Pathways : In silico studies suggest that these compounds interact tightly with vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy .

- Induction of Apoptosis : Some studies indicate that trifluoroethyl-substituted pyrroles may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is significantly influenced by their structural features. The presence of trifluoroethyl groups has been correlated with increased lipophilicity and enhanced interaction with biological targets. A comparative analysis reveals that modifications in the pyrrole ring can lead to varying degrees of cytotoxicity:

| Compound | Structure | GI50 (μM) | Cell Line |

|---|---|---|---|

| 5a | Pyrrole with trifluoroethyl | 1.36 | HL-60 |

| 5c | Pyrrole with additional phenyl | 0.27 | KM-12 |

Case Studies

A notable case study involved the evaluation of a series of trifluoromethylpyrazole tethered chalcone-pyrrole derivatives. These compounds exhibited promising antiproliferative activity across multiple cancer cell lines and demonstrated favorable ADME properties indicative of drug-likeness .

Study Highlights:

- Compound 5a : Exhibited a GI50 value of 1.36 μM against leukemia cells.

- Compound 5c : Showed a GI50 value of 0.27 μM against colon cancer cells.

Both compounds were noted for their non-cytotoxic profiles at higher concentrations (LC50 >100 μM), indicating a potential therapeutic window for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol, and how can reaction conditions be optimized?

- Methodological Answer : The Paal-Knorr reaction is a foundational method for pyrrole synthesis, involving cyclocondensation of 1,4-diketones with amines. For trifluoroethyl-substituted pyrroles, chloroacylation followed by heterocyclization with thioamides/thioureas can introduce the trifluoromethyl group . Optimization of reaction parameters (temperature, solvent, stoichiometry) should employ Design of Experiments (DoE) to minimize trials while maximizing yield. For example, factorial design can systematically evaluate interactions between variables like reaction time (4–8 hours) and temperature (45–80°C) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks, particularly the deshielding effects of the trifluoroethyl group. IR spectroscopy identifies hydroxyl and pyrrole ring vibrations .

- Computational Chemistry : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. Software like Gaussian or ORCA can model substituent effects on aromaticity .

Q. What experimental protocols ensure stability assessment of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV or LC-MS at intervals (0, 7, 14, 30 days). Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard conditions .

Q. Which computational tools are suitable for predicting solubility and reactivity of fluorinated pyrrole derivatives?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model solvation behavior in polar/aprotic solvents. Quantitative Structure-Property Relationship (QSPR) models correlate substituent electronegativity with solubility. Reactivity can be assessed using frontier molecular orbital theory (Fukui indices) .

Advanced Research Questions

Q. How can conflicting data between experimental and computational results for this compound’s tautomeric equilibrium be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Validate computational models by:

- Including explicit solvent molecules (e.g., water, DMSO) in DFT calculations.

- Comparing -NMR chemical shifts in deuterated solvents with simulated spectra.

- Using variable-temperature NMR to experimentally probe tautomeric interconversion .

Q. What strategies address challenges in isolating this compound from byproducts during synthesis?

- Methodological Answer :

- Chromatography : Optimize flash column conditions using gradients of ethyl acetate/hexane with 0.1% acetic acid to improve separation of polar byproducts.

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit differences in solubility between the product and impurities .

Q. How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The -CF group deactivates the pyrrole ring, reducing electrophilic substitution rates. Use Buchwald-Hartwig amination or Suzuki-Miyaura coupling under high-temperature conditions (100–120°C) with Pd(OAc)/XPhos catalysts. Monitor regioselectivity via -NMR to track substituent effects .

Q. What interdisciplinary approaches integrate this compound into materials science or pharmacology studies?

- Methodological Answer :

- Materials Science : Evaluate its use in organic electronics (e.g., OLEDs) by measuring charge-carrier mobility via time-resolved microwave conductivity (TRMC).

- Pharmacology : Screen for bioactivity using kinase inhibition assays (e.g., EGFR, VEGFR2) and correlate results with molecular docking studies targeting ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.